molecular formula C10H16N2NaO8Pb B1591362 Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate CAS No. 22904-40-1

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate

Cat. No.: B1591362
CAS No.: 22904-40-1
M. Wt: 522 g/mol
InChI Key: VIHSJADSNWICPY-UHFFFAOYSA-N
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Description

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is a useful research compound. Its molecular formula is C10H16N2NaO8Pb and its molecular weight is 522 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chelation and Heavy Metal Detoxification

  • EDTA is widely recognized for its chelation properties, particularly in binding with heavy metals like lead. It forms water-soluble complexes that can be excreted by the kidneys, aiding in the detoxification of heavy metals from the body (Lascelles & Donaldson, 1989).

Veterinary Medicine

  • In veterinary medicine, EDTA has been utilized to induce hypocalcemia in animals like dairy cows. However, there are reports of toxicity and adverse effects following its administration, highlighting the need for caution in its use (Liesegang, Riond, & Wanner, 1999).

Dental Applications

  • In dentistry, EDTA is used for its ability to react with calcium ions in dentine, forming soluble calcium chelates. This property makes it useful in endodontic treatments (Mohammadi, Shalavi, & Jafarzadeh, 2013).

Environmental Remediation

  • EDTA is employed in environmental remediation, particularly in phytoremediation, to mobilize soil lead and enhance plant uptake. This application exploits its ability to form less toxic chelated complexes compared to free lead ions (Andra et al., 2009).
  • It has also been used for the remediation of lead-polluted soils, demonstrating high efficiency in lead extraction (Villen‐Guzman et al., 2015).

Analytical Chemistry

  • In analytical chemistry, EDTA serves as an eluant for separating and detecting metal ions. It has been used to separate divalent and trivalent metal ions, showing potential for simplifying transition metal ion determinations (Lien, Boerner, & Tarter, 1987).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate involves the reaction of ethylenediaminetetraacetic acid (EDTA) with lead(II) oxide and disodium carbonate in water.", "Starting Materials": [ "Ethylenediaminetetraacetic acid (EDTA)", "Lead(II) oxide", "Disodium carbonate", "Water" ], "Reaction": [ "Dissolve 0.1 mol of EDTA in 500 mL of water", "Add 0.1 mol of lead(II) oxide to the EDTA solution and stir until dissolved", "Add 0.1 mol of disodium carbonate to the solution and stir until dissolved", "Heat the solution to 80°C and maintain the temperature for 2 hours", "Cool the solution to room temperature and filter the precipitate", "Wash the precipitate with water and dry in an oven at 100°C", "The resulting product is Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate" ] }

CAS No.

22904-40-1

Molecular Formula

C10H16N2NaO8Pb

Molecular Weight

522 g/mol

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+)

InChI

InChI=1S/C10H16N2O8.Na.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;

InChI Key

VIHSJADSNWICPY-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Pb+2]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Pb]

22904-40-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate

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